

Spectroscopic Analysis of 6-Phosphonohexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-phosphonohexanoic Acid

CAS No.: 5662-75-9

Cat. No.: B1249844

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phosphonohexanoic acid (6-PHA) is a bifunctional molecule increasingly utilized in surface chemistry, nanotechnology, and bioconjugation. Its phosphonic acid and carboxylic acid moieties allow for the formation of stable self-assembled monolayers (SAMs) on a variety of substrates, making it a molecule of significant interest in drug delivery systems, biosensors, and medical implant surface functionalization.[1] A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic characterization of **6-phosphonohexanoic acid**, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a summary of expected quantitative data are presented to aid researchers in its analysis.

Introduction to 6-Phosphonohexanoic Acid

6-Phosphonohexanoic acid (CAS Number: 5662-75-9) is an organic compound with the chemical formula $C_6H_{13}O_5P$ and a molecular weight of 196.14 g/mol. [1][2][3] Its structure features a six-carbon aliphatic chain, with a phosphonic acid group ($-PO(OH)_2$) at one terminus and a carboxylic acid group ($-COOH$) at the other. This dual functionality allows 6-PHA to act as a versatile linker molecule, enabling the covalent attachment of biomolecules to various surfaces. [4]

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and purity assessment of **6-phosphonohexanoic acid**. The following sections detail the expected outcomes from NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the phosphorus environment of 6-PHA. The analysis typically involves 1H NMR, ^{13}C NMR, and ^{31}P NMR.

Table 1: Predicted NMR Spectroscopic Data for **6-Phosphonohexanoic Acid**

Technique	Atom	Predicted Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz
^1H NMR	H attached to C2	~ 2.3	Triplet	~ 7
	H attached to C3, C4, C5	~ 1.4 - 1.7	Multiplet	
	H attached to C6	~ 1.8	Multiplet	
	-COOH	~ 10 - 12	Singlet (broad)	
	-PO(OH) ₂	~ 9 - 11	Singlet (broad)	
^{13}C NMR	C1 (-COOH)	~ 175 - 185		
	C2	~ 34		
	C3, C4	~ 24 - 29		
	C5	~ 30		
	C6 (-CH ₂ -P)	~ 25 (doublet)	$^1\text{J}(\text{C-P}) \approx 125-140$	
^{31}P NMR	-PO(OH) ₂	~ 25 - 35	Singlet (proton decoupled)	

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 6-PHA by detecting their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for **6-Phosphohexanoic Acid**

Functional Group	Vibrational Mode	**Predicted Wavenumber (cm ⁻¹) **	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong
C-H (Aliphatic)	Stretching	2850 - 2960	Medium-Strong
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
P=O (Phosphonic Acid)	Stretching	1150 - 1250	Strong
P-O-H (Phosphonic Acid)	Bending	900 - 1000	Medium, Broad
C-O (Carboxylic Acid)	Stretching	1210 - 1320	Medium

Note: Predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 6-PHA and to study its fragmentation pattern, which can provide further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for **6-Phosphonohexanoic Acid**

Ionization Mode	Ion	Predicted m/z
Electrospray (ESI-)	[M-H] ⁻	195.04
Electrospray (ESI+)	[M+H] ⁺	197.06
	[M+Na] ⁺	219.04

Note: Predicted m/z values are calculated based on the molecular formula C₆H₁₃O₅P and the most common isotopes.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **6-phosphonohexanoic acid** are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ^1H , ^{13}C , and ^{31}P NMR spectra of **6-phosphonohexanoic acid**.

Materials:

- **6-Phosphonohexanoic acid** sample
- Deuterated solvent (e.g., Deuterium Oxide - D_2O , or Methanol- d_4)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-phosphonohexanoic acid**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Set the appropriate acquisition parameters for each nucleus (^1H , ^{13}C , ^{31}P), including pulse sequence, acquisition time, relaxation delay, and number of scans. For ^{31}P NMR, proton decoupling is typically used to simplify the spectrum.[\[22\]](#)
- Data Acquisition:

- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ^{13}C isotope.
- Acquire the ^{31}P NMR spectrum, using 85% H_3PO_4 as an external reference.[22]
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Reference the spectra using the solvent residual peak (for ^1H and ^{13}C) or the external standard (for ^{31}P).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **6-phosphonohexanoic acid**.

Materials:

- **6-Phosphonohexanoic acid** sample
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry the KBr powder in an oven to remove any moisture.

- Place approximately 1-2 mg of **6-phosphonohexanoic acid** and 100-200 mg of dry KBr in an agate mortar.
- Grind the mixture to a very fine, homogeneous powder.
- Transfer a portion of the powder to a pellet press die.
- Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of **6-phosphonohexanoic acid**.

Materials:

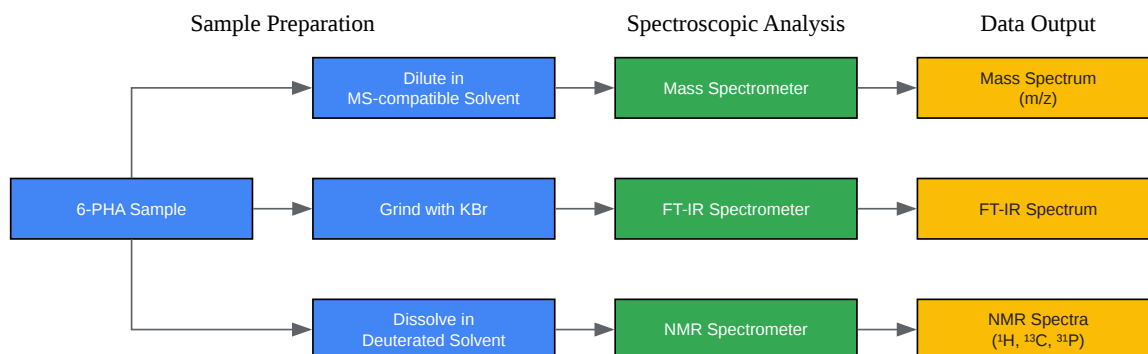
- **6-Phosphonohexanoic acid** sample
- Suitable solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **6-phosphonohexanoic acid** (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the mass spectrometer's ionization source.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the parameters for the ionization source (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI).
 - Set the mass analyzer parameters to scan the appropriate m/z range.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
 - Analyze the fragmentation pattern to confirm the structure of the molecule.

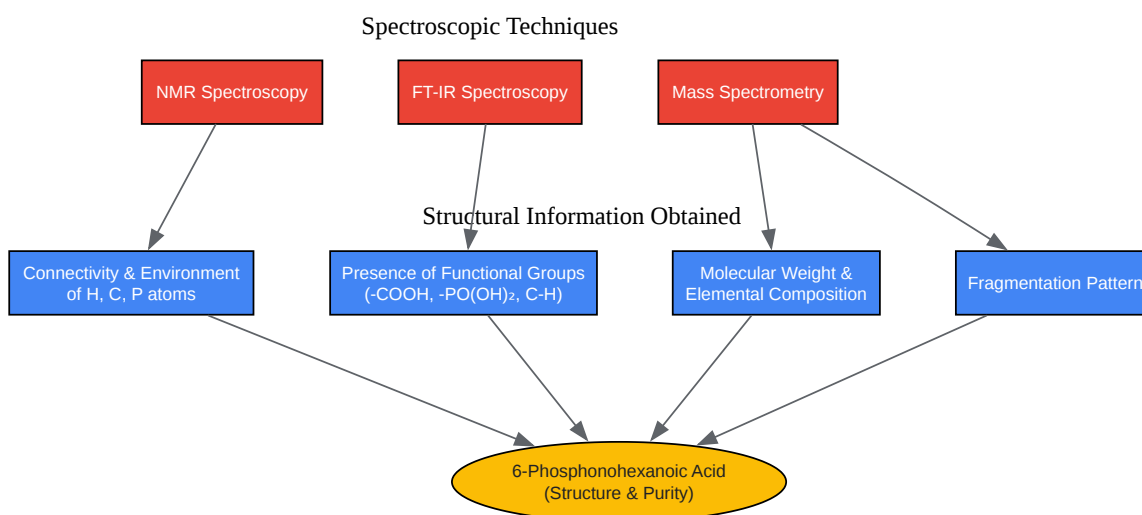
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **6-phosphonohexanoic acid**.



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Caption: General workflow for the spectroscopic analysis of **6-phosphonohexanoic acid**.



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Caption: Logical relationship of spectroscopic techniques for the characterization of **6-phosphonohexanoic acid**.

Conclusion

The spectroscopic analysis of **6-phosphonohexanoic acid** using NMR, FT-IR, and Mass Spectrometry provides a comprehensive understanding of its chemical structure and purity. This technical guide offers a foundational framework for researchers, scientists, and drug development professionals to effectively characterize this important bifunctional molecule. The provided predicted data and detailed experimental protocols serve as a valuable resource for the successful implementation of these analytical techniques. Accurate spectroscopic characterization is a critical step in ensuring the quality and performance of 6-PHA in its diverse applications.

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